molecular formula C10H13BrN2O B15320957 2-Bromo-6-(piperidin-3-yloxy)pyridine

2-Bromo-6-(piperidin-3-yloxy)pyridine

Cat. No.: B15320957
M. Wt: 257.13 g/mol
InChI Key: AQFZXAYKITWKCY-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14BrN2O It is a brominated pyridine derivative that contains a piperidine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-3-yloxy)pyridine typically involves the bromination of 6-hydroxypyridine followed by the substitution of the hydroxyl group with a piperidine moiety. One common method includes:

    Bromination: 6-Hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to yield 2-bromo-6-hydroxypyridine.

    Etherification: The 2-bromo-6-hydroxypyridine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated or reduced piperidine derivatives.

Scientific Research Applications

2-Bromo-6-(piperidin-3-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various biological targets, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a piperidine ring.

    2-Bromo-6-(morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.

    2-Bromo-6-(pyrrolidin-3-yloxy)pyridine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Bromo-6-(piperidin-3-yloxy)pyridine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the design of compounds with targeted biological activity.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-6-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8/h1,4-5,8,12H,2-3,6-7H2

InChI Key

AQFZXAYKITWKCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC(=CC=C2)Br

Origin of Product

United States

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